molecular formula C24H32N2O2S2 B12761408 2-Furanmethanamine, 5,5'-(1,4-phenylenebis(methylenethiomethylene))bis(N,N-dimethyl- CAS No. 138878-53-2

2-Furanmethanamine, 5,5'-(1,4-phenylenebis(methylenethiomethylene))bis(N,N-dimethyl-

Cat. No.: B12761408
CAS No.: 138878-53-2
M. Wt: 444.7 g/mol
InChI Key: BKKRKDDJCRFGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanmethanamine, 5,5’-(1,4-phenylenebis(methylenethiomethylene))bis(N,N-dimethyl- is a complex organic compound with the molecular formula C24H32N2O2S2 and a molecular weight of 444.65308 . This compound is characterized by the presence of furan and phenylene groups linked through methylenethiomethylene bridges, with N,N-dimethyl groups attached to the amine functionalities.

Preparation Methods

The synthesis of 2-Furanmethanamine, 5,5’-(1,4-phenylenebis(methylenethiomethylene))bis(N,N-dimethyl- involves multiple steps, typically starting with the preparation of the furan and phenylene intermediates. These intermediates are then linked through methylenethiomethylene bridges under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine or furan positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

2-Furanmethanamine, 5,5’-(1,4-phenylenebis(methylenethiomethylene))bis(N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The methylenethiomethylene bridges and N,N-dimethyl groups play a crucial role in its binding affinity and specificity .

Properties

CAS No.

138878-53-2

Molecular Formula

C24H32N2O2S2

Molecular Weight

444.7 g/mol

IUPAC Name

1-[5-[[4-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanylmethyl]phenyl]methylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C24H32N2O2S2/c1-25(2)13-21-9-11-23(27-21)17-29-15-19-5-7-20(8-6-19)16-30-18-24-12-10-22(28-24)14-26(3)4/h5-12H,13-18H2,1-4H3

InChI Key

BKKRKDDJCRFGHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCC2=CC=C(C=C2)CSCC3=CC=C(O3)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.